molecular formula C8H9ClO B588217 Chloroxylenol-d6 CAS No. 1407521-66-7

Chloroxylenol-d6

Cat. No.: B588217
CAS No.: 1407521-66-7
M. Wt: 162.646
InChI Key: OSDLLIBGSJNGJE-WFGJKAKNSA-N
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Description

Chloroxylenol-d6 is the deuterium labeled Chloroxylenol . It is a broad-spectrum antimicrobial chemical compound used to control bacteria, algae, fungi, and virus .


Synthesis Analysis

The synthesis of this compound involves a gas–liquid discharge non-thermal plasma (NTP) coupled with an ozonation reactor . This process was used to investigate the removal of a broad-spectrum antibacterial agent, chloroxylenol (PCMX), from an aqueous solution .


Molecular Structure Analysis

The molecular structure of this compound is C8H9ClO .


Chemical Reactions Analysis

The degradation rates of PCMX in the ozonation-only, NTP-only, and NTP/O3 systems were 29.25%, 67.04%, and 79.43%, respectively . The degradation rate in acidic solutions was higher than that in alkaline solutions .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 162.64 g/mol . It is characterized by its extreme volatility, strong thermal stability, and good solubility in water and various organic solvents .

Scientific Research Applications

Environmental Impact and Degradation

Chloroxylenol, an antimicrobial ingredient frequently used in disinfectants for skin and surfaces, is increasingly found in aquatic environments, posing potential ecological risks. Research has explored the removal of chloroxylenol from wastewater treatment plants (WWTPs) by activated sludge microbial communities, finding that bioreactors can partially remove chloroxylenol through biological routes. This study emphasizes the importance of understanding the behavior and effects of chloroxylenol in WWTPs for sustainable management to mitigate emerging issues in urban water cycles (Choi & Oh, 2019).

Advanced Oxidation Processes for Degradation

The degradation of chloroxylenol has been studied using novel Fenton-like composites, such as Fe3O4/S-WO3, which show significant enhancement in degradation efficiency. Such composites can rapidly degrade chloroxylenol by increasing the decomposition efficiency of peroxymonosulfate (PMS), highlighting a promising approach for the treatment of water contaminated with chloroxylenol and other pollutants (Lu et al., 2022).

Fungal Biodegradation

Fungal strains such as Cunninghamella elegans and Trametes versicolor have been investigated for their ability to biodegrade chloroxylenol, showing high elimination rates and revealing the detoxifying nature of the biodegradation process. These findings provide insights into using fungal biodegradation as an eco-friendly method to reduce chloroxylenol's environmental impact, thereby contributing to the development of sustainable bioremediation strategies (Nowak et al., 2021).

Analytical Techniques and Molecular Insights

Studies have also focused on the molecular analysis and characterization of chloroxylenol, employing techniques such as Fourier transform infrared spectroscopy for normal coordinate analysis. This research provides a deeper understanding of chloroxylenol's chemical structure and potential interactions, contributing valuable information for environmental monitoring and assessment of chloroxylenol (Gunasekaran & Rajkumar, 2003).

Mechanism of Action

Target of Action

Chloroxylenol-d6, a deuterium-labeled variant of Chloroxylenol, is a broad-spectrum antimicrobial compound . Its primary targets are various types of bacteria, algae, fungi, and viruses . It is particularly effective against Gram-positive bacteria, where it disrupts the cell wall due to its phenolic nature .

Mode of Action

As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the this compound molecule bind to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, allowing the contents of the bacterial cell to leak out . This leakage leads to the death of the bacteria, thereby exerting its antimicrobial effect.

Biochemical Pathways

It is known that its antimicrobial action primarily involves the disruption of bacterial cell walls This disruption likely affects various biochemical pathways within the bacteria, leading to their death

Result of Action

The primary result of this compound’s action is the death of the targeted microorganisms. By disrupting the cell membranes of bacteria, it causes the contents of the cells to leak out, leading to cell death . This antimicrobial action helps to control the populations of bacteria, algae, fungi, and viruses at the site of application .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that the degradation rate of Chloroxylenol was higher in acidic solutions than in alkaline solutions . Additionally, the degradation rate was strongly increased with the addition of H2O2 and acutely decreased with the addition of a radical scavenger . These findings suggest that the pH of the environment and the presence of other chemical species can significantly affect the action of this compound.

Safety and Hazards

Chloroxylenol-d6 is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

In recent years, pharmaceutical and personal care products (PPCPs) as important emerging contaminants (ECs) have received widespread attention because their existence in water and wastewater causes significant damage to the ecosystem and human beings . The future direction of Chloroxylenol-d6 research may focus on its environmental impact and ways to mitigate it.

Biochemical Analysis

Biochemical Properties

Chloroxylenol-d6, like its parent compound Chloroxylenol, is known for its high antibacterial activity and good skin compatibility . It interacts with various enzymes, proteins, and other biomolecules in its role as an antimicrobial agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely derived from its antimicrobial properties. It influences cell function by disrupting the normal activities of bacteria, algae, fungi, and viruses .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to degrade over time . The degradation rate of this compound in secondary effluent was found to be inhibited compared with deionized water .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Chloroxylenol, the parent compound, can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes and cofactors in its role as an antimicrobial agent .

Transport and Distribution

It is known that Chloroxylenol, the parent compound, can be detected in various environments, such as wastewater treatment plants, rivers, seawater, and even drinking water .

Subcellular Localization

It is known that Chloroxylenol, the parent compound, can be detected in various environments, suggesting that it may be able to penetrate cell membranes and localize within cells .

Properties

IUPAC Name

4-chloro-3,5-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDLLIBGSJNGJE-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1Cl)C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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